Methyl 2,4-dimethylbenzoylformate Methyl 2,4-dimethylbenzoylformate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13379408
InChI: InChI=1S/C11H12O3/c1-7-4-5-9(8(2)6-7)10(12)11(13)14-3/h4-6H,1-3H3
SMILES: CC1=CC(=C(C=C1)C(=O)C(=O)OC)C
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

Methyl 2,4-dimethylbenzoylformate

CAS No.:

Cat. No.: VC13379408

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,4-dimethylbenzoylformate -

Specification

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name methyl 2-(2,4-dimethylphenyl)-2-oxoacetate
Standard InChI InChI=1S/C11H12O3/c1-7-4-5-9(8(2)6-7)10(12)11(13)14-3/h4-6H,1-3H3
Standard InChI Key NEPRNQBRUCNGFB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(=O)C(=O)OC)C
Canonical SMILES CC1=CC(=C(C=C1)C(=O)C(=O)OC)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Methyl 2,4-dimethylbenzoylformate (IUPAC: methyl 2,4-dimethylphenylglyoxylate) has the molecular formula C11_{11}H12_{12}O3_3, with a molecular weight of 192.21 g/mol (calculated from parent compound data ). The structure comprises a benzoylformate backbone esterified with methanol, featuring two methyl groups at the 2- and 4-positions of the aromatic ring (Figure 1). This substitution pattern enhances steric hindrance and electronic effects compared to unsubstituted methyl benzoylformate, influencing reactivity and solubility .

Table 1: Structural Comparison with Methyl Benzoylformate

PropertyMethyl BenzoylformateMethyl 2,4-Dimethylbenzoylformate
Molecular FormulaC9_9H8_8O3_3C11_{11}H12_{12}O3_3
Molecular Weight164.16 g/mol 192.21 g/mol
SubstituentsNone2-CH3_3, 4-CH3_3
Boiling Point246–248°C ~270–280°C (estimated)

Synthesis Methods

Conventional Esterification

The synthesis of methyl benzoylformate derivatives typically involves the esterification of substituted benzoylformic acids with methanol. For Methyl 2,4-dimethylbenzoylformate, the precursor 2,4-dimethylbenzoylformic acid undergoes acid-catalyzed esterification:

2,4-Dimethylbenzoylformic acid+CH3OHH+Methyl 2,4-dimethylbenzoylformate+H2O\text{2,4-Dimethylbenzoylformic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 2,4-dimethylbenzoylformate} + \text{H}_2\text{O}

This method mirrors the production of methyl benzoylformate, where sulfuric acid catalyzes the reaction under reflux . Yield optimization requires careful control of stoichiometry and temperature .

Advanced Catalytic Approaches

Recent patents describe bromination and free-radical initiation techniques for benzoylformate derivatives. For example, CN104610541A discloses a method using bromine and stabilizers (e.g., 4-methyl-2,6-di-tert-butylphenol) in chlorobenzene or cyclohexane, achieving yields >90%. Adapting this to Methyl 2,4-dimethylbenzoylformate would involve substituting 2,2-dimethoxyacetophenone with a 2,4-dimethyl analog .

Physical and Chemical Properties

Solubility and Stability

The addition of methyl groups reduces polarity, enhancing solubility in non-polar solvents like cyclohexane and chlorobenzene . Water solubility decreases proportionally, estimated at <1 g/L (vs. 2 g/L for methyl benzoylformate ). Stability under UV light is critical for photoinitiator applications; the dimethyl variant likely exhibits slower photodegradation due to steric protection of the carbonyl group .

Reactivity

Methyl 2,4-dimethylbenzoylformate retains the photoinitiating properties of its parent compound, generating free radicals under UV exposure to initiate polymerization . The methyl substituents may alter the absorption spectrum, shifting the optimal activation wavelength.

Applications

UV-Curable Coatings and Inks

As a photoinitiator, Methyl 2,4-dimethylbenzoylformate enables rapid curing of coatings with improved adhesion and chemical resistance. Its modified structure may reduce volatility and migration, addressing limitations noted in CN104610541A .

Pharmaceutical Intermediates

The compound’s enantioselective reduction potential, demonstrated in methyl benzoylformate , suggests utility in synthesizing chiral agents like (R)-methyl mandelate. Biocatalytic methods using Saccharomyces cerevisiae AS2.1392 could achieve enantiomeric excess >95% .

Future Directions

Research priorities include:

  • Synthetic Optimization: Developing greener catalysts to improve yield and reduce waste .

  • Application-Specific Formulations: Tailoring photoinitiator systems for 3D printing resins.

  • Toxicological Profiling: Assessing ecotoxicology and occupational exposure limits.

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